![molecular formula C18H18N4O2 B4086251 N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine](/img/structure/B4086251.png)
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine
Descripción general
Descripción
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 has been extensively studied for its potential as a cancer therapy agent.
Mecanismo De Acción
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and Physiological Effects
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other cancer therapies. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has a favorable toxicity profile, with minimal side effects observed in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has several advantages for use in lab experiments. It is highly selective for PARP enzymes, which allows for the specific targeting of DNA repair pathways. It has also been shown to be effective in a wide range of cancer cell lines and animal models. However, the cost of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine can be a limitation for some labs, and its use in clinical trials means that it may not be readily available for research purposes.
Direcciones Futuras
There are several future directions for the study of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine. One area of research is the development of combination therapies that include N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, as it has been shown to enhance the efficacy of other cancer therapies. Another area of research is the identification of biomarkers that can predict response to N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, which could help to personalize cancer treatment. Additionally, the use of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine in other disease areas, such as neurodegenerative disorders, is an area of ongoing research.
Aplicaciones Científicas De Investigación
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been extensively studied for its potential as a cancer therapy agent. It has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
Propiedades
IUPAC Name |
3-N,6-N-bis(3-methoxyphenyl)pyridazine-3,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-23-15-7-3-5-13(11-15)19-17-9-10-18(22-21-17)20-14-6-4-8-16(12-14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGFTRLSWBXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C=C2)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.